![molecular formula C12H15BF3KO2 B13658858 Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide](/img/structure/B13658858.png)
Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide is a chemical compound with the molecular formula C10H12BF3KO2. It is a member of the potassium trifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes a trifluoroborate group and an oxan-4-ylmethoxyphenyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide typically involves the reaction of 4-[(oxan-4-yl)methoxy]phenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is then stirred at room temperature for several hours, followed by the addition of water to precipitate the product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields compared to batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, borohydrides, and various substituted boron compounds, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group can participate in nucleophilic substitution reactions, while the oxan-4-ylmethoxyphenyl moiety can interact with various molecular targets. The compound’s stability and reactivity make it a valuable tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro[4-(2-methoxy-2-oxoethoxy)phenyl]boranuide
- Potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide
Uniqueness
Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide is unique due to its specific structural features, which provide it with distinct reactivity and stability compared to other potassium trifluoroborates. The presence of the oxan-4-ylmethoxyphenyl group enhances its solubility and compatibility with various solvents, making it more versatile in different chemical reactions .
Eigenschaften
Molekularformel |
C12H15BF3KO2 |
---|---|
Molekulargewicht |
298.15 g/mol |
IUPAC-Name |
potassium;trifluoro-[4-(oxan-4-ylmethoxy)phenyl]boranuide |
InChI |
InChI=1S/C12H15BF3O2.K/c14-13(15,16)11-1-3-12(4-2-11)18-9-10-5-7-17-8-6-10;/h1-4,10H,5-9H2;/q-1;+1 |
InChI-Schlüssel |
VWBXVSQEVOTMEO-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC=C(C=C1)OCC2CCOCC2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.